N-(4,6-Dichloropyridazin-3-yl)pivalamide
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Overview
Description
N-(4,6-Dichloropyridazin-3-yl)pivalamide: is a chemical compound that belongs to the class of pyridazines. Pyridazines are heterocyclic aromatic organic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 2. The presence of chlorine atoms at positions 4 and 6, along with a pivalamide group at position 3, makes this compound unique and potentially useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4,6-Dichloropyridazin-3-yl)pivalamide typically involves the reaction of 4,6-dichloropyridazine with pivaloyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) at low temperatures to control the reaction rate and yield .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the desired product in high purity and yield.
Chemical Reactions Analysis
Types of Reactions: N-(4,6-Dichloropyridazin-3-yl)pivalamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 4 and 6 can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions:
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction Reactions: Reagents like hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield N-alkyl or N-aryl derivatives of the original compound.
Scientific Research Applications
Chemistry: N-(4,6-Dichloropyridazin-3-yl)pivalamide is used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine: Its derivatives may exhibit biological activities such as antimicrobial or anticancer properties.
Industry: In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals. Its ability to undergo various chemical reactions makes it a versatile building block for different applications.
Mechanism of Action
The mechanism of action of N-(4,6-Dichloropyridazin-3-yl)pivalamide is not well-documented. its derivatives may exert their effects by interacting with specific molecular targets, such as enzymes or receptors, in biological systems. The presence of chlorine atoms and the pivalamide group can influence the compound’s binding affinity and specificity towards these targets .
Comparison with Similar Compounds
N-(6-Chloropyridazin-3-yl)pivalamide: This compound is similar in structure but has only one chlorine atom at position 6.
3,6-Dichloropyridazine: This compound lacks the pivalamide group but has chlorine atoms at positions 3 and 6.
N-(2-Chloro-6-iodopyridin-3-yl)pivalamide: This compound has an iodine atom at position 6 instead of chlorine.
Uniqueness: N-(4,6-Dichloropyridazin-3-yl)pivalamide is unique due to the presence of two chlorine atoms and a pivalamide group, which can significantly influence its chemical reactivity and potential applications. The combination of these functional groups makes it a valuable compound for various scientific and industrial purposes.
Properties
Molecular Formula |
C9H11Cl2N3O |
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Molecular Weight |
248.11 g/mol |
IUPAC Name |
N-(4,6-dichloropyridazin-3-yl)-2,2-dimethylpropanamide |
InChI |
InChI=1S/C9H11Cl2N3O/c1-9(2,3)8(15)12-7-5(10)4-6(11)13-14-7/h4H,1-3H3,(H,12,14,15) |
InChI Key |
ARPUYOYWELELTD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)NC1=NN=C(C=C1Cl)Cl |
Origin of Product |
United States |
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